N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
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Overview
Description
N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-11-oxo-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound with a unique structure that includes a pyrrole ring, a tricyclic core, and a sulfonamide group
Mechanism of Action
Target of Action
Compounds containing imidazole and pyrrole moieties have been known to exhibit a broad range of biological activities . They are often used as precursors for the synthesis of active molecules .
Mode of Action
It is known that imidazole and pyrrole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Imidazole and pyrrole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Compounds containing imidazole and pyrrole moieties are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole and pyrrole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The properties of compounds containing imidazole and pyrrole moieties can be influenced by various factors, including ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-11-oxo-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps The initial step often includes the formation of the pyrrole ring through a condensation reaction between a suitable aldehyde and an amine The tricyclic core is then constructed through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonamide group may produce an amine.
Scientific Research Applications
N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide: can be compared to other sulfonamide-containing compounds, such as sulfanilamide and sulfamethoxazole.
Pyrrole-containing compounds: Similar compounds include pyrrole-2-carboxylic acid and 1-methylpyrrole.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrrole ring, a tricyclic core, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds.
Properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-21-9-2-3-16(21)17(23)6-8-20-27(25,26)15-11-13-4-5-18(24)22-10-7-14(12-15)19(13)22/h2-3,9,11-12,17,20,23H,4-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPRAKFXKTNEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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